lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Overview
Description
Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate is a chemical compound that combines the properties of lithium ions with a fluorinated phenyl group and a hydroxypentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Hydroxylation of the Pentanoate Chain: The next step involves the hydroxylation of a pentanoate chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the lithium ion can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion (5S)-5-(4-chlorophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-bromophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-methylphenyl)-5-hydroxypentanoate
Uniqueness
Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMGIHSUXBTOU-PPHPATTJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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